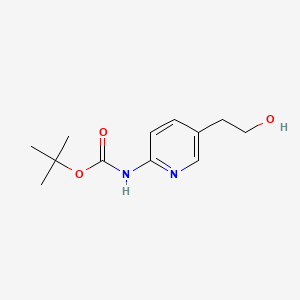
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is a chemical compound with the CAS Number 1260897-34-4 . It is also known as "[5-(2-HYDROXY-ETHYL)-PYRIDIN-2-YL]-CARBAMIC ACID TERT-BUTYL ESTER" . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is C12H18N2O3 . The molecular weight is 238.283 .Physical And Chemical Properties Analysis
The density of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” is 1.2±0.1 g/cm3 . The boiling point is 342.8±32.0 °C at 760 mmHg . The flash point is 161.1±25.1 °C .Aplicaciones Científicas De Investigación
Isomorphous Crystal Structures
Research on derivatives similar to tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, such as tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, has provided new insights into the isomorphous family of compounds. These studies reveal how molecules link via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group, contributing to our understanding of molecular interactions and crystal formation (Baillargeon et al., 2017).
Photoredox-Catalyzed Cascade Reactions
The compound has been utilized in photoredox-catalyzed amination reactions, notably with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, to establish a new pathway for the assembly of a range of 3-aminochromones. This process demonstrates the compound's role in synthesizing complex molecular structures under mild conditions, significantly broadening the scope of photocatalyzed protocols (Wang et al., 2022).
Suzuki Cross-Coupling Reactions
Further applications include its use in Suzuki cross-coupling reactions to synthesize complex organic molecules, such as 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. These reactions highlight the versatility of tert-butyl carbamate derivatives in facilitating the coupling of arylboronic acids with aryl bromides, showcasing an excellent yield and product separation efficiency (Wang et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
Its water solubility is classified as very soluble, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of “tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate” are currently unknown . As research progresses and more information about its targets and mode of action becomes available, the results of its action can be more accurately described.
Propiedades
IUPAC Name |
tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUQUBLIBCOMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856288 |
Source


|
| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate | |
CAS RN |
1260897-34-4 |
Source


|
| Record name | Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
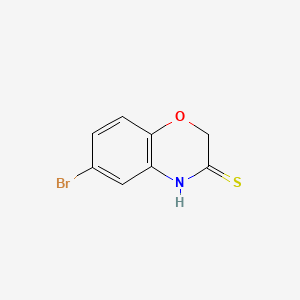
![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
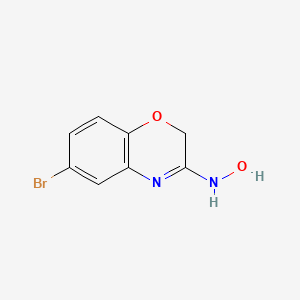

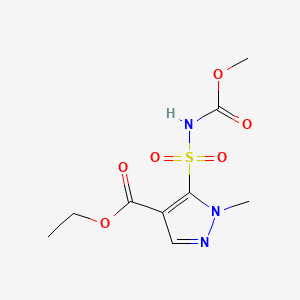

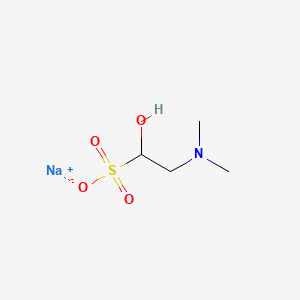
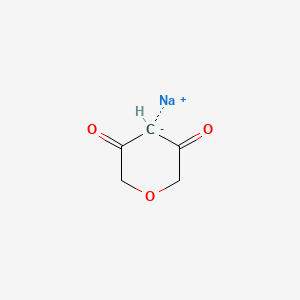

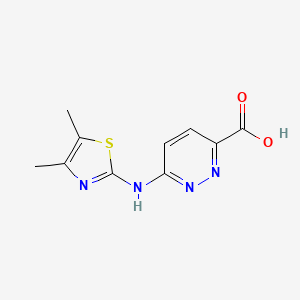
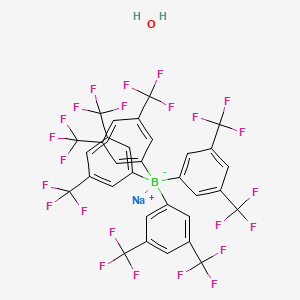
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3S-trans)-(9CI)](/img/no-structure.png)